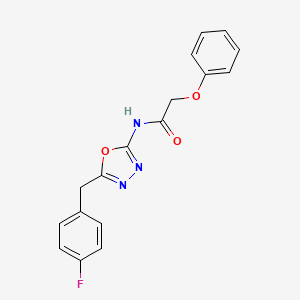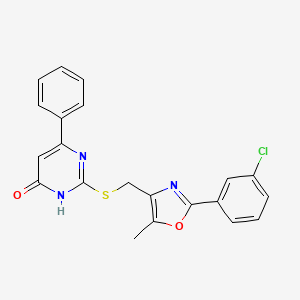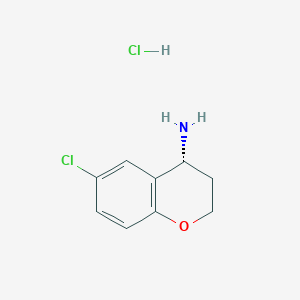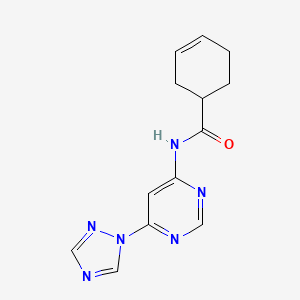
7-chloro-N-phenylquinazolin-4-amine
Descripción general
Descripción
7-chloro-N-phenylquinazolin-4-amine is a chemical compound with the CAS Number: 74303-34-7 . It has a molecular weight of 255.71 and its IUPAC name is 7-chloro-N-phenyl-4-quinazolinamine . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The process involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H10ClN3 . The InChI code for this compound is 1S/C14H10ClN3/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 255.71 .Aplicaciones Científicas De Investigación
Anticancer Applications
Research has shown that derivatives of 7-chloro-N-phenylquinazolin-4-amine exhibit potent anticancer properties. For instance, a study discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and efficacious anticancer agent, demonstrating high blood-brain barrier penetration and efficacy in breast and other cancer models (N. Sirisoma et al., 2009). Another study synthesized indole-aminoquinazoline hybrids, showing moderate to significant activity against various cancer cell lines, including lung, colorectal, and hepatocellular carcinoma cells (M. Mphahlele et al., 2018).
Anticonvulsant, Antinociceptive, and Anti-inflammatory Properties
7-chloroquinoline-1,2,3-triazoyl carboxamides, derived from similar chemical structures, were evaluated for their anticonvulsant, antinociceptive, and anti-inflammatory activities. One compound in particular was effective in decreasing seizures induced by pilocarpine and pentylenetetrazole, demonstrating potential for acute pain management and anti-inflammatory purposes (E. A. Wilhelm et al., 2014).
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has also been explored. A study on the microwave-irradiated synthesis of 2-phenyl-7-substitutedalkyl/arylaminoquinoline-4-carboxylic acid derivatives reported broad-spectrum antimicrobial activity against various gram-positive and gram-negative organisms, highlighting the versatility of these compounds in addressing microbial resistance (H. Bhatt & Y. Agrawal, 2010).
Safety and Hazards
The safety information for 7-chloro-N-phenylquinazolin-4-amine indicates that it is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .
Mecanismo De Acción
Target of Action
A structurally similar compound, 7-chloro-4-(phenylselanyl) quinoline, has been studied for its therapeutic potential against peripheral neuropathy induced by paclitaxel . This compound has shown to modulate oxidative stress, reduce neuroinflammation, and normalize calcium ATPase activity in the spinal cord, cerebral cortex, and hippocampus .
Mode of Action
It is known that quinoline derivatives can interrupt the cell cycle by binding to polymerized tubulins (α and β), stabilizing the microtubules . This leads to the interruption of cell mitosis and, consequently, to cell death by apoptosis .
Biochemical Pathways
The structurally similar compound, 7-chloro-4-(phenylselanyl) quinoline, has been shown to modulate oxidative stress, reduce neuroinflammation, and normalize calcium atpase activity . These processes are involved in the pathophysiology of peripheral neuropathy .
Result of Action
Quinoline derivatives are known to interrupt the cell cycle, leading to cell death by apoptosis .
Propiedades
IUPAC Name |
7-chloro-N-phenylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3/c15-10-6-7-12-13(8-10)16-9-17-14(12)18-11-4-2-1-3-5-11/h1-9H,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLRRAAMOVHEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346096 | |
| Record name | 7-Chloro-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74303-34-7 | |
| Record name | 7-Chloro-N-phenyl-4-quinazolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-[2-oxo-2-[(1-propan-2-ylindazol-6-yl)amino]ethyl]prop-2-enamide](/img/structure/B2915458.png)
![4-Chlorophenyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2915459.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B2915461.png)


![(Z)-8-(pyridin-3-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2915466.png)

![2-(4-oxo-4-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butyl)isoindoline-1,3-dione](/img/structure/B2915470.png)
![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)
![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)


